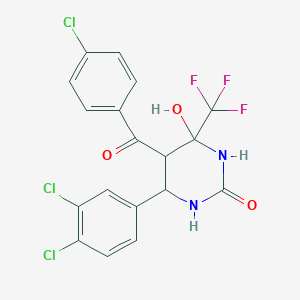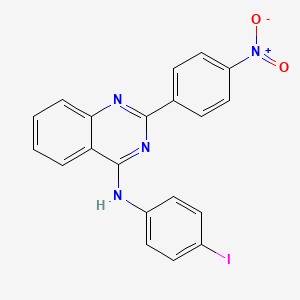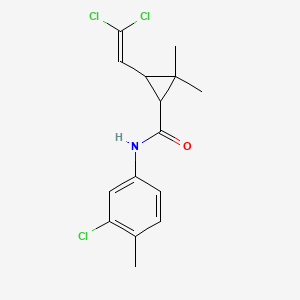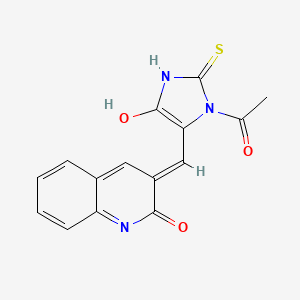![molecular formula C21H17N5O6 B11634270 6-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11634270.png)
6-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-AMINO-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE” is a complex organic compound that belongs to the class of pyranopyrazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyranopyrazoles typically involves multi-step reactions starting from simple aromatic compounds. The general synthetic route may include:
Condensation Reactions: Initial condensation of aromatic aldehydes with hydrazine derivatives to form hydrazones.
Cyclization: Cyclization of hydrazones with β-ketoesters under basic conditions to form the pyranopyrazole core.
Functionalization: Introduction of various functional groups through substitution reactions to achieve the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation Products: Quinones, nitroso derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated compounds, substituted aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Use as ligands in catalytic reactions.
Synthesis: Building blocks for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Antimicrobial Activity: Evaluation of antimicrobial properties against various pathogens.
Medicine
Drug Development: Exploration as potential drug candidates for various diseases.
Pharmacology: Study of pharmacokinetics and pharmacodynamics.
Industry
Material Science: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyranopyrazole Derivatives: Compounds with similar core structures but different functional groups.
Amino and Nitro Aromatics: Compounds with similar functional groups but different core structures.
Uniqueness
Functional Group Diversity:
Biological Activity: Specific biological activities that may not be present in similar compounds.
Propiedades
Fórmula molecular |
C21H17N5O6 |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
6-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H17N5O6/c1-30-14-7-11(8-15(31-2)19(14)27)16-13(9-22)20(23)32-21-17(16)18(24-25-21)10-4-3-5-12(6-10)26(28)29/h3-8,16,27H,23H2,1-2H3,(H,24,25) |
Clave InChI |
SYWOWJQSAUPRNJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2C(=C(OC3=NNC(=C23)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11634196.png)

![ethyl (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B11634205.png)
![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634206.png)
![4-chloro-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11634214.png)
![3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11634228.png)
![2-(4-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)propanoic acid](/img/structure/B11634237.png)
![{[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11634241.png)
![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634252.png)
![Ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11634256.png)

![3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11634267.png)
